7-Hydroxydodecanoic acid
Overview
Description
7-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with a 12-carbon backbone. This compound is notable for its hydroxyl group located at the seventh carbon position. It is a versatile building block used in various industrial applications, including the production of adhesives, lubricants, and cosmetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxydodecanoic acid can be synthesized through enzymatic biotransformation. One method involves the use of cytochrome P450 monooxygenase from Limnobacter species. This enzyme catalyzes the hydroxylation of dodecanoic acid to produce this compound . The reaction conditions typically include the presence of putidaredoxin and putidaredoxin reductase from Pseudomonas putida, which are essential for electron transfer during the hydroxylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using whole-cell biotransformations. This involves the use of engineered Escherichia coli strains that express the necessary enzymes for the hydroxylation process. The reaction is optimized by using solid-state powdered substrates instead of substrates dissolved in dimethyl sulfoxide, significantly enhancing the overall reaction yield .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxydodecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Produces 7-ketododecanoic acid or dodecanedioic acid.
Reduction: Produces 7-hydroxydodecanol.
Substitution: Produces various substituted dodecanoic acids depending on the reagent used.
Scientific Research Applications
7-Hydroxydodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bioplastics and high-end polymers.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme assays.
Industry: Utilized in the production of adhesives, lubricants, and cosmetic intermediates.
Mechanism of Action
The mechanism of action of 7-Hydroxydodecanoic acid involves its interaction with specific enzymes and metabolic pathways. For instance, it acts as a substrate for cytochrome P450 monooxygenases, which catalyze its hydroxylation. The hydroxylation process involves the transfer of electrons from putidaredoxin and putidaredoxin reductase to the cytochrome P450 enzyme, facilitating the incorporation of an oxygen atom into the dodecanoic acid molecule .
Comparison with Similar Compounds
10-Hydroxydecanoic acid: A medium-chain hydroxy fatty acid with a 10-carbon backbone.
12-Hydroxydodecanoic acid: Another medium-chain hydroxy fatty acid with a hydroxyl group at the twelfth carbon position.
Uniqueness of 7-Hydroxydodecanoic Acid: this compound is unique due to its specific hydroxylation at the seventh carbon position, which imparts distinct chemical properties and reactivity compared to other hydroxy fatty acids. This unique structure makes it a valuable building block for the synthesis of specialized polymers and bioplastics .
Properties
IUPAC Name |
7-hydroxydodecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWKMHUFFKDAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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